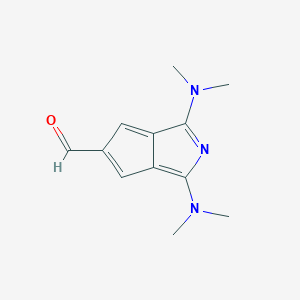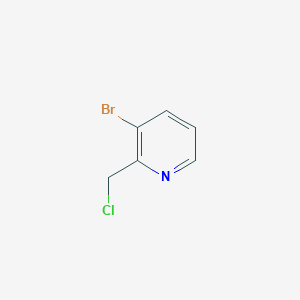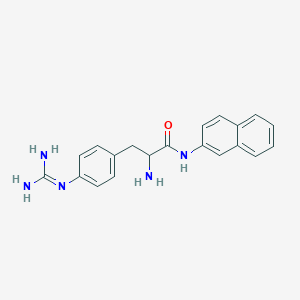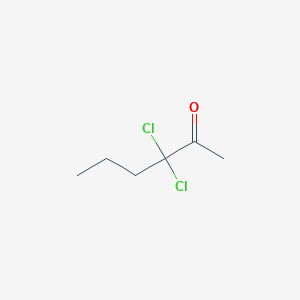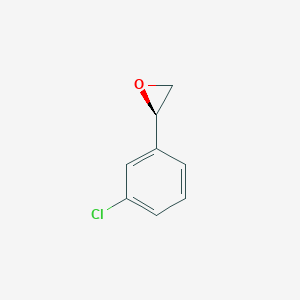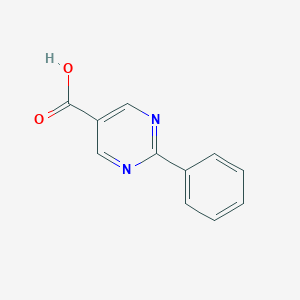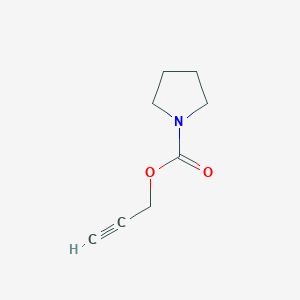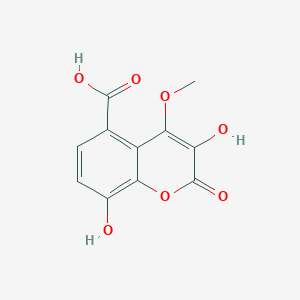
3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid, also known as quercetin-5,7,3′,4′-tetramethyl ether, is a flavonoid compound that is found in various plants, including onions, apples, and tea. It has been studied extensively for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects. In
Mecanismo De Acción
The mechanism of action of 3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid,7,3′,4′-tetramethyl ether is not fully understood, but it is believed to involve multiple pathways. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase, and xanthine oxidase, which are involved in inflammation and oxidative stress. Additionally, 3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid,7,3′,4′-tetramethyl ether has been shown to activate several signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
Efectos Bioquímicos Y Fisiológicos
Quercetin-5,7,3′,4′-tetramethyl ether has been shown to have several biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which help to protect against oxidative stress. Additionally, 3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid,7,3′,4′-tetramethyl ether has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in inflammation. Furthermore, 3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid,7,3′,4′-tetramethyl ether has been shown to inhibit the growth and proliferation of cancer cells, and induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid,7,3′,4′-tetramethyl ether in lab experiments is its low toxicity and high bioavailability, which make it a safe and effective compound to use in animal and cell culture studies. Additionally, 3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid,7,3′,4′-tetramethyl ether has been shown to have a wide range of therapeutic effects, which make it a versatile compound to use in various research applications. However, one limitation of using 3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid,7,3′,4′-tetramethyl ether is its limited solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid,7,3′,4′-tetramethyl ether. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Quercetin-5,7,3′,4′-tetramethyl ether has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine its potential as a therapeutic agent. Additionally, 3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid,7,3′,4′-tetramethyl ether has been shown to have anti-inflammatory effects, and further research is needed to determine its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Finally, 3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid,7,3′,4′-tetramethyl ether has been shown to have anticancer effects, and further research is needed to determine its potential use in cancer prevention and treatment.
Conclusion
In conclusion, 3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid,7,3′,4′-tetramethyl ether is a flavonoid compound that has been extensively studied for its potential therapeutic properties. It has been shown to have antioxidant, anti-inflammatory, and anticancer effects, and has a wide range of potential applications in various research fields. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.
Métodos De Síntesis
Quercetin-5,7,3′,4′-tetramethyl ether can be synthesized by several methods. One of the most common methods is the reaction of quercetin with trimethylsilyl chloride in the presence of a base, such as pyridine or triethylamine, to form the corresponding trimethylsilyl ether. The trimethylsilyl ether can then be deprotected with tetra-n-butylammonium fluoride to yield 3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid,7,3′,4′-tetramethyl ether.
Aplicaciones Científicas De Investigación
Quercetin-5,7,3′,4′-tetramethyl ether has been extensively studied for its potential therapeutic properties. It has been shown to have antioxidant and anti-inflammatory effects, which may help to protect against oxidative stress and inflammation-related diseases, such as cancer, cardiovascular disease, and neurodegenerative disorders. Additionally, 3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid,7,3′,4′-tetramethyl ether has been shown to have anticancer effects in vitro and in vivo, including inhibiting tumor cell proliferation, inducing apoptosis, and suppressing angiogenesis.
Propiedades
Número CAS |
125124-66-5 |
|---|---|
Nombre del producto |
3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid |
Fórmula molecular |
C11H8O7 |
Peso molecular |
252.18 g/mol |
Nombre IUPAC |
3,8-dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid |
InChI |
InChI=1S/C11H8O7/c1-17-9-6-4(10(14)15)2-3-5(12)8(6)18-11(16)7(9)13/h2-3,12-13H,1H3,(H,14,15) |
Clave InChI |
ZWHGKGZEJKYFFJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=O)OC2=C(C=CC(=C21)C(=O)O)O)O |
SMILES canónico |
COC1=C(C(=O)OC2=C(C=CC(=C21)C(=O)O)O)O |
Otros números CAS |
125124-66-5 |
Sinónimos |
3,8-DHMCC 3,8-dihydroxy-4-methoxy-2-oxo-2-H-1-benzopyran-5-carboxylic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




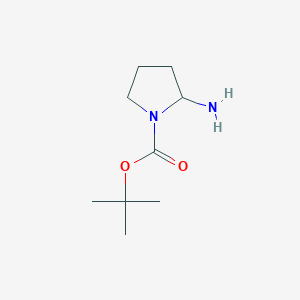
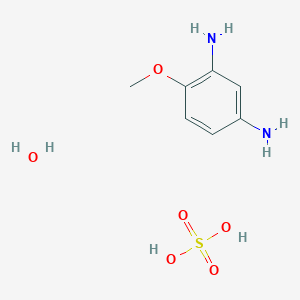
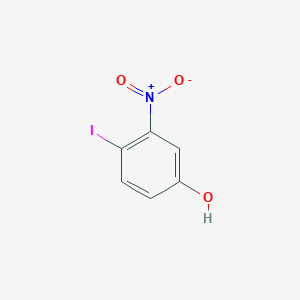

![8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione](/img/structure/B53694.png)
